Stereochemical Purity: Racemic (DL) Mixture versus Single Enantiomers
2-Benzylamino-propan-1-ol (CAS 6940-81-4) is the racemic DL-mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio. The single (S)-enantiomer is registered under CAS 6940-80-3, while the (R)-enantiomer is registered under CAS 3217-09-2. The racemic mixture has zero defined atom stereocenters and one undefined stereocenter, whereas the (S)-enantiomer has one defined atom stereocenter and zero undefined stereocenters . This stereochemical distinction critically impacts procurement decisions: the racemate is suitable for applications where stereochemistry is irrelevant or for use as a racemic control in chiral separations; the single enantiomers are required for asymmetric syntheses where stereochemical outcome determines biological activity or catalytic selectivity [1].
| Evidence Dimension | Defined Atom Stereocenter Count |
|---|---|
| Target Compound Data | 0 defined stereocenters; 1 undefined stereocenter |
| Comparator Or Baseline | (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3): 1 defined stereocenter; 0 undefined stereocenters |
| Quantified Difference | Absolute stereochemical configuration defined in enantiomer; undefined in racemate |
| Conditions | Computed stereochemical descriptors; IUPAC InChI stereochemical layer analysis |
Why This Matters
Selection of racemic versus enantiopure material directly determines applicability in asymmetric synthesis workflows and regulatory compliance for chiral purity documentation.
- [1] Chem960. (n.d.). (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3): Stereochemical Properties. View Source
